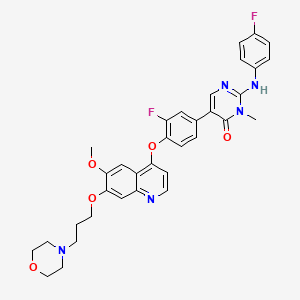
AMG-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG-51 is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Mécanisme D'action
Target of Action
AMG-51, also known as AMG51, is a compound that primarily targets the c-Met kinase , which is the receptor for hepatocyte growth factor (HGFR) . This receptor is primarily expressed on epithelial and mesenchymal cells and plays a crucial role in wound healing, liver regeneration, and embryo development . Dysregulation of c-Met through overexpression, gene amplification, mutation, or a ligand-dependent autocrine/paracrine loop is associated with tumorigenesis .
Mode of Action
This compound demonstrates good effectiveness against c-Met with few off-target effects at set concentrations . It shows enzyme selectivity of c-Met with a Ki of 4.9nM . This compound binds to the c-Met receptor and inhibits its activity, thereby disrupting the signaling pathways that promote cell growth and division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hepatocyte growth factor/c-Met signaling pathway . This pathway is associated with various cellular processes, including cell growth, motility, and morphogenesis. By inhibiting the c-Met receptor, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against c-met suggests that it has sufficient bioavailability to reach its target in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation . By binding to and inhibiting the c-Met receptor, this compound disrupts the signaling pathways that promote these processes . This disruption can lead to the inhibition of tumor growth in cancerous cells .
Analyse Biochimique
Biochemical Properties
AMG-51 interacts with the KRAS protein, specifically the G12C mutation . It inhibits SOS1-catalyzed nucleotide exchange of recombinant mutant KRAS G12C/C118A but has minimal effect on KRAS C118A, which is wildtype at position 12 . The observed rate constant (k inact /K i ) of covalent modification of KRAS G12C by this compound was determined biochemically by mass spectrometry .
Cellular Effects
This compound inhibits KRAS signaling as measured by ERK phosphorylation in all KRAS p.G12C cell lines tested, but does not inhibit phosphorylation of ERK in cell lines lacking the KRAS p.G12C mutation . Cellular occupancy of KRAS G12C by this compound was determined by mass spectrometry and correlated well with inhibition of ERK phosphorylation . This compound also selectively impaired the viability of KRAS p.G12C mutant lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by covalently modifying the G12C-containing peptide of KRAS . It locks KRAS in its inactive GDP-bound state . This is achieved by reacting with the mutant cysteine adjacent to the switch II pocket (SIIP) of KRAS .
Temporal Effects in Laboratory Settings
It has been shown to possess robust in vivo efficacy .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being evaluated in a Phase I study .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMG-51 involves multiple steps, including the formation of the quinoline core, the introduction of fluorine atoms, and the attachment of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
AMG-51 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
AMG-51 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core.
Gefitinib: An anticancer drug with a quinazoline core, structurally related to quinoline.
Erlotinib: Another anticancer drug with a quinazoline core.
Uniqueness
AMG-51 is unique due to its specific combination of functional groups and fluorine atoms, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZEUCTVQJHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33F2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluorophenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2749266.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(2-methoxyadamantan-2-yl)methyl]methanesulfonamide](/img/structure/B2749267.png)
![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)
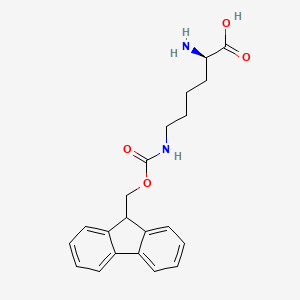

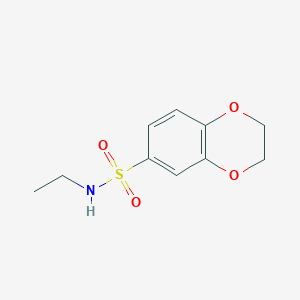
![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)
![5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)
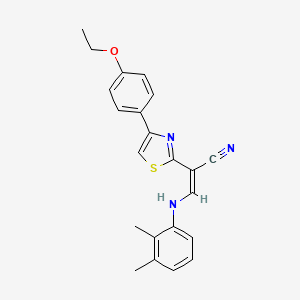
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide](/img/structure/B2749283.png)
![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)
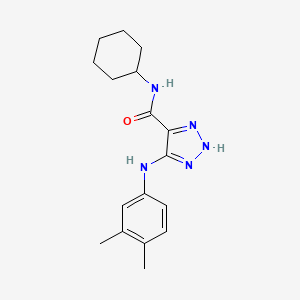
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)

